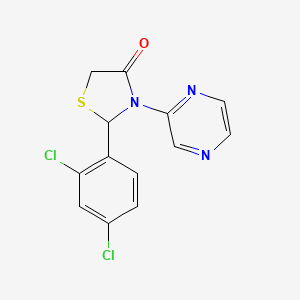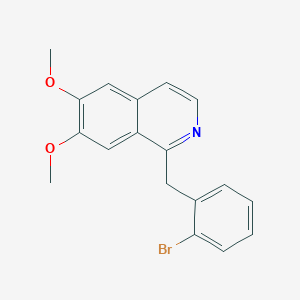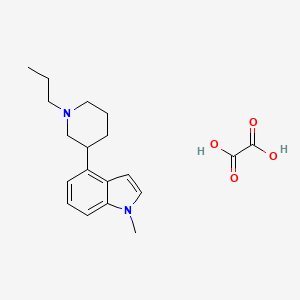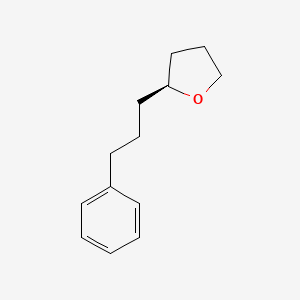
(S)-2-(3-Phenylpropyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Phenylpropyl)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Phenylpropyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and tetrahydrofuran.
Grignard Reaction: Phenylpropyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Cyclization: The Grignard reagent is then reacted with tetrahydrofuran under acidic conditions to induce cyclization, forming this compound.
Purification: The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent cyclization.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Phenylpropyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-(3-Phenylpropyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(3-Phenylpropyl)tetrahydrofuran: The enantiomer of (S)-2-(3-Phenylpropyl)tetrahydrofuran, with similar but distinct properties.
2-Phenylpropyl tetrahydrofuran: Lacks the stereochemistry, leading to different biological and chemical behavior.
3-Phenylpropyl tetrahydrofuran: A positional isomer with variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry often results in distinct pharmacological and chemical properties compared to its enantiomers and isomers.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2S)-2-(3-phenylpropyl)oxolane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 |
Clé InChI |
PBXKRPSGIACPQF-ZDUSSCGKSA-N |
SMILES isomérique |
C1C[C@@H](OC1)CCCC2=CC=CC=C2 |
SMILES canonique |
C1CC(OC1)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)






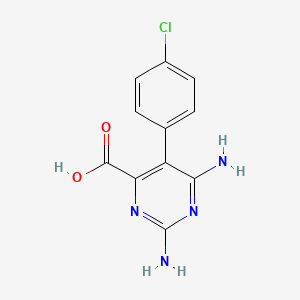
![2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12913322.png)

